molecular formula C5H10O5 B584073 D-[2-2H]Xylose CAS No. 288846-91-3

D-[2-2H]Xylose

Cat. No.: B584073
CAS No.: 288846-91-3
M. Wt: 151.136
InChI Key: SRBFZHDQGSBBOR-HKVGOPQTSA-N
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Description

D-[2-2H]Xylose is a deuterated derivative of D-ribose, a naturally occurring sugar molecule. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-[2-2H]Xylose typically involves the deuteration of D-ribose. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These methods often utilize continuous flow reactors to ensure efficient and consistent deuteration. The use of deuterated solvents and catalysts is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

D-[2-2H]Xylose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding deuterated acids.

    Reduction: Reduction reactions can convert it into deuterated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include deuterated acids, alcohols, and substituted derivatives, which have applications in various fields .

Scientific Research Applications

Chemistry

In chemistry, D-[2-2H]Xylose is used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

Biology

In biological research, this compound is utilized in metabolic studies to understand the role of deuterium in biological systems. It helps in elucidating metabolic pathways and enzyme mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic effects, including its use as a deuterated drug candidate to improve pharmacokinetic properties and reduce metabolic degradation.

Industry

Industrially, this compound is used in the production of deuterated materials and as a precursor for the synthesis of other deuterated compounds .

Mechanism of Action

The mechanism of action of D-[2-2H]Xylose involves its interaction with various molecular targets. The presence of deuterium alters the kinetic isotope effect, leading to changes in reaction rates and pathways. This can result in enhanced stability and reduced metabolic degradation of the compound .

Comparison with Similar Compounds

Similar Compounds

    D-ribose: The non-deuterated form of D-[2-2H]Xylose.

    Deuterated glucose: Another deuterated sugar molecule with similar applications.

    Deuterated mannose: A deuterated sugar used in metabolic studies.

Uniqueness

This compound is unique due to its specific deuteration pattern, which provides distinct advantages in terms of stability and reduced metabolic degradation compared to its non-deuterated counterparts .

Properties

IUPAC Name

(3R,4S,5R)-3-deuteriooxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-HKVGOPQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H](COC1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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